molecular formula C10H9ClO4 B12530656 Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate CAS No. 819801-65-5

Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate

Cat. No.: B12530656
CAS No.: 819801-65-5
M. Wt: 228.63 g/mol
InChI Key: WDEDLWKPDMCWTD-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its benzodioxine backbone and substituent positions. The parent structure, 2,3-dihydro-1,4-benzodioxine, consists of a benzene ring fused to a 1,4-dioxane ring, with two adjacent oxygen atoms in the dioxane moiety. The numbering begins at the oxygen atom in the dioxane ring, proceeding to the benzene ring’s substituents.

For methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate:

  • Chloro substituent : Located at position 8 on the benzene ring.
  • Carboxylate ester : Positioned at carbon 5 of the benzene ring, with a methyl group esterifying the carboxylic acid.

Thus, the IUPAC name systematically describes the compound as This compound. This naming aligns with the conventions applied to analogous benzodioxine derivatives, such as methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (CAS 214894-91-4).

Alternative Systematic and Common Names

Alternative naming conventions and synonyms for this compound arise from variations in substituent prioritization and ring numbering. Examples include:

Systematic Name Common Name or Variant Source Reference
Methyl 5-(chloro)-2,3-dihydrobenzo[d]dioxine-8-carboxylate 8-Chloro-1,4-benzodioxan-5-carboxylic acid methyl ester
Methyl 8-chloro-2,3-dihydrobenzo[b]dioxine-5-carboxylate

The substitution pattern (“8-chloro” vs. “5-chloro”) depends on the numbering system applied to the fused benzodioxine structure. For instance, in some contexts, the dioxane oxygen atoms are prioritized, leading to alternate positional descriptors.

Registry Numbers (CAS, DTXSID)

While the exact CAS registry number for this compound is not explicitly listed in the provided sources, related compounds offer contextual insights:

Compound Name CAS Number Reference
8-Chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid 66411-24-3
2,3-Dihydro-1,4-benzodioxin-5-carboxylic acid 4442-53-9
Methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate 214894-91-4

The absence of a specific CAS number for the target compound suggests it may be a novel or less-documented derivative. However, its structural relationship to the above compounds implies potential registration under analogous numbering schemes. For example, esterification of 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 66411-24-3) with methanol would yield the methyl ester variant discussed here.

The DTXSID (DSSTox Substance Identifier) is not provided in the available data, though related benzodioxine derivatives, such as methyl 1,4-benzodioxan-2-carboxylate (DTXSID50389175), follow standardized regulatory classification systems.

Properties

CAS No.

819801-65-5

Molecular Formula

C10H9ClO4

Molecular Weight

228.63 g/mol

IUPAC Name

methyl 5-chloro-2,3-dihydro-1,4-benzodioxine-8-carboxylate

InChI

InChI=1S/C10H9ClO4/c1-13-10(12)6-2-3-7(11)9-8(6)14-4-5-15-9/h2-3H,4-5H2,1H3

InChI Key

WDEDLWKPDMCWTD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=C(C=C1)Cl)OCCO2

Origin of Product

United States

Preparation Methods

Cyclization of Chlorinated Catechol Derivatives

A common strategy involves cyclizing 3-chlorocatechol (3-chloro-1,2-dihydroxybenzene) with 1,2-dibromoethane under alkaline conditions to form the benzodioxane core. The chloro group at position 8 is retained during this step, and subsequent functionalization introduces the methyl ester at position 5.

Key Steps

  • Cyclization :
    • Reactants : 3-Chlorocatechol + 1,2-dibromoethane
    • Conditions : K₂CO₃, acetone, reflux.
    • Product : 8-Chloro-2,3-dihydro-1,4-benzodioxane.
  • Oxidation or Direct Esterification :
    • Methyl Group Introduction : If the benzodioxane has a methyl group at position 5, oxidize it to a carboxylic acid using KMnO₄ or CrO₃, followed by methylation (e.g., CH₃I, CH₃OTf).
    • Direct Esterification : If the benzodioxane has a carboxylic acid at position 5, methylate using 1,1′-carbonyldiimidazole (CDI) and NH₃.
Table 1: Cyclization Conditions and Yields
Starting Material Reagents/Conditions Product Yield (%) Source
3-Chlorocatechol 1,2-Dibromoethane, K₂CO₃, acetone 8-Chloro-benzodioxane 47–75
Methyl Gallate 1,2-Dibromoethane, K₂CO₃ Methyl 8-(2-bromoethoxy)-... 47

Halogenation of Benzodioxane Intermediates

For compounds lacking a pre-installed chloro group, bromination followed by nucleophilic substitution is employed.

Key Steps

  • Bromination :
    • Reactants : Benzodioxane + Br₂ or NBS
    • Conditions : Electrophilic substitution (e.g., FeBr₃ catalyst).
    • Product : 8-Bromo-benzodioxane.
  • Substitution :
    • Reagents : NaCl, DMF, 100–120°C.
    • Product : 8-Chloro-benzodioxane.
Table 2: Bromination and Substitution Data
Intermediate Bromination Conditions Substitution Conditions Yield (%) Source
Benzodioxane Br₂, FeBr₃, CH₂Cl₂, 0°C NaCl, DMF, 120°C, 12 h 60–80
Methyl 8-Bromo-benzodiox NBS, AIBN, CCl₄, reflux KCl, acetone, reflux 70

Enzymatic and Catalytic Approaches

Engineered enzymes (e.g., Candida antarctica lipase B) enable stereoselective hydrolysis of benzodioxane esters, though their application to chlorinated derivatives remains underexplored.

Comparison of Synthetic Routes

Method Advantages Limitations
Cyclization + Esterification High yield, straightforward steps Requires chlorinated starting materials
Bromination + Substitution Flexible for various halogens Multiple steps, moderate yields
Enzymatic Hydrolysis Environmentally friendly Limited scalability, high cost

Critical Reaction Parameters

Cyclization Optimization

  • Base Strength : Alkaline conditions (K₂CO₃ or NaOH) enhance cyclization efficiency.
  • Solvent Choice : Polar aprotic solvents (e.g., acetone, DMF) improve reaction kinetics.

Esterification Efficiency

  • Reagent Ratio : 1.5–2.0 equiv of CDI ensures complete activation of carboxylic acids.
  • Workup : Washing with HCl or phosphate buffer removes residual imidazole byproducts.

Research Findings and Challenges

  • Regioselectivity : Electrophilic chlorination of benzodioxane is challenging due to competing directing effects (e.g., ester vs. oxygen atoms).
  • Scalability : Continuous flow reactors and optimized catalysts (e.g., ZnI₂) improve industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Research

Recent studies have indicated that methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate may possess anticancer properties. Investigations into its interactions with biological macromolecules are essential for understanding its potential therapeutic effects.

Case Study: Molecular Docking Studies
A study utilized computational docking techniques to evaluate the binding affinity of this compound to various cancer-related targets. The results suggested promising interactions that warrant further experimental validation .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. Its structural similarities to other antimicrobial agents suggest it may inhibit bacterial growth effectively.

Data Table: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that this compound could be further explored as a candidate for antibiotic development .

Enzyme Inhibition Studies

Research has also focused on the compound's ability to inhibit specific enzymes involved in disease pathways. For example, studies have evaluated its effects on enzymes related to cancer cell proliferation.

Case Study: Enzyme Inhibition
In vitro assays demonstrated that this compound inhibited the activity of certain kinases associated with tumor growth, suggesting its potential as a therapeutic agent in cancer treatment .

Material Science Applications

The unique chemical structure of this compound also lends itself to applications in material science, particularly in the development of polymers and coatings.

Polymer Development

Researchers are exploring the use of this compound in synthesizing novel polymeric materials with enhanced properties such as thermal stability and chemical resistance.

Data Table: Properties of Polymers Derived from this compound

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
BiodegradabilityModerate

These properties make it a candidate for applications in coatings and packaging materials .

Mechanism of Action

The mechanism of action of methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Structural Differences : Bromine replaces chlorine at position 6.
  • Molecular Weight : 273.08 g/mol (vs. 216.63 g/mol for the chloro analog, assuming similar core structure).
  • Key Properties :
    • Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter steric interactions and electronic effects.
    • Higher molecular weight impacts pharmacokinetics (e.g., diffusion rates).
    • Hazard profile includes warnings for acute toxicity (H302) and respiratory irritation (H335) .
[11C]SB207145 (Methyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate)
  • Structural Differences: Amino group at position 8 and chlorine at position 7.
  • Biological Activity: Acts as a 5-HT4 receptor antagonist.
Methyl 7-iodo-2,3-dihydro-1,4-benzodioxine-5-carboxylate
  • Structural Differences : Iodo substitution at position 7.
  • Key Properties :
    • Iodine’s large size and polarizability may enhance binding in hydrophobic pockets but reduce metabolic stability.
    • Used in radiopharmaceutical research due to iodine’s suitability for isotopic labeling .

Ester-Modified Analogs

Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Structural Differences : Ethyl ester replaces methyl ester.
  • Amino group at position 8 may improve target engagement, as seen in related PET ligands .
(1-Butylpiperidin-4-yl)methyl 8-amino-7-iodo-2,3-dihydro-1,4-benzodioxine-5-carboxylate
  • Structural Differences : Piperidinylmethyl ester and iodo substitution at position 7.
  • Molecular Weight : 474.34 g/mol.
  • Implications: The bulky piperidinyl group may reduce bioavailability but improve receptor specificity.

Substituent Position and Electronic Effects

Methyl 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Structural Differences : Methoxy group at position 7.
  • May influence metabolic pathways (e.g., demethylation) .
Methyl 8-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate
  • Structural Differences : Fluorine at position 8.
  • Key Properties :
    • Fluorine’s high electronegativity and small size enhance metabolic stability and bioavailability.
    • Used in medicinal chemistry to optimize pharmacokinetic profiles .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological/Pharmacological Notes References
Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate Cl (8) ~216.63 Potential neuroreceptor modulation
Methyl 8-bromo-2,3-dihydro-1,4-benzodioxine-5-carboxylate Br (8) 273.08 Higher toxicity risk; used in synthesis
[11C]SB207145 NH2 (8), Cl (7) ~330.79 5-HT4R antagonist; AD biomarker correlation
Ethyl 8-amino-7-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate NH2 (8), Cl (7), ethyl ester ~244.68 Enhanced lipophilicity
Methyl 8-Fluoro-2,3-dihydro-1,4-benzodioxine-5-carboxylate F (8) ~200.17 Improved metabolic stability

Research Findings and Implications

  • Halogen Effects : Chlorine and bromine analogs are associated with distinct toxicity profiles, while iodine derivatives are leveraged for radiopharmaceutical applications .
  • Ester Modifications : Ethyl esters enhance lipophilicity but may require optimization for CNS penetration, whereas piperidinylmethyl esters improve receptor specificity at the cost of bioavailability .
  • Substituent Position: Amino groups at position 8 correlate with receptor engagement (e.g., 5-HT4R), while methoxy groups at position 7 alter metabolic pathways .

Biological Activity

Methyl 8-chloro-2,3-dihydro-1,4-benzodioxine-5-carboxylate is a compound of significant interest due to its potential biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10_{10}H9_9ClO4_4
  • Molecular Weight : 228.63 g/mol
  • CAS Number : 851814-20-5

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to methyl 8-chloro-2,3-dihydro-1,4-benzodioxine derivatives. For instance, research indicates that these compounds can act as microtubule-targeting agents (MTAs), which are crucial in cancer therapy. They exhibit pro-apoptotic activity in various cancer cell lines, including hematological malignancies and solid tumors.

A study detailed the synthesis of multifunctional agents that combine tubulin depolymerizing efficacy with autophagic flux inhibitory activity. Compounds derived from this class demonstrated significant cytotoxic effects on cancer cells through apoptosis induction and autophagy modulation .

2. Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. It is known to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, thus enhancing cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .

3. Serotonin Receptor Antagonism

Research has shown that similar benzodioxine derivatives exhibit antagonistic activity at serotonin receptors (specifically the 5-HT3 receptor). This activity is relevant for managing conditions like anxiety and depression, where serotonin modulation is critical . The binding affinity and functional antagonism of these compounds suggest a potential therapeutic role in psychiatric disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : By binding to tubulin, these compounds disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : The inhibition of AChE contributes to increased acetylcholine levels, enhancing cognitive functions and providing neuroprotective effects.
  • Receptor Modulation : Antagonism at serotonin receptors alters neurotransmitter dynamics, which can help alleviate mood disorders.

Case Study 1: Anticancer Activity

In a recent study involving various synthesized benzodioxine derivatives, this compound showed promising results against colon cancer cell lines. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .

Case Study 2: Neuroprotection

Another study evaluated the neuroprotective properties of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer’s disease by inhibiting AChE activity .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerMicrotubule disruption
NeuroprotectionAChE inhibition
Serotonin receptor antagonismModulation of neurotransmitter dynamics

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